N-{5-tert-butyl-2,4-dinitrophenyl}acetamide
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Overview
Description
N-{5-tert-butyl-2,4-dinitrophenyl}acetamide is an organic compound characterized by the presence of a tert-butyl group and two nitro groups attached to a phenyl ring, with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-tert-butyl-2,4-dinitrophenyl}acetamide typically involves the nitration of tert-butylbenzene to introduce nitro groups at the 2 and 4 positions. This is followed by the acylation of the resulting dinitro compound with acetic anhydride to form the acetamide derivative. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and mild bases for acylation to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-{5-tert-butyl-2,4-dinitrophenyl}acetamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Oxidation: Although less common, the compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-{5-tert-butyl-2,4-diaminophenyl}acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of compounds with additional oxygen-containing functional groups.
Scientific Research Applications
N-{5-tert-butyl-2,4-dinitrophenyl}acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{5-tert-butyl-2,4-dinitrophenyl}acetamide involves its interaction with specific molecular targets, often through the nitro groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-butylacetamide: Similar in structure but lacks the nitro groups and tert-butyl group.
N-(5-benzyl-4-tert-butylthiazol-2-yl)-2-(piperazin-1-yl)acetamide: Contains a thiazole ring and piperazine moiety, differing significantly in structure and properties.
Uniqueness
N-{5-tert-butyl-2,4-dinitrophenyl}acetamide is unique due to the presence of both tert-butyl and nitro groups on the phenyl ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(5-tert-butyl-2,4-dinitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-7(16)13-9-5-8(12(2,3)4)10(14(17)18)6-11(9)15(19)20/h5-6H,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNVUVWPRQLVRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(C)(C)C)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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